molecular formula C23H32N2O3 B608949 (S)-Mdmb-chmica CAS No. 1971007-95-0

(S)-Mdmb-chmica

Cat. No. B608949
M. Wt: 384.52
InChI Key: SRJKCVHWIDFUBO-HXUWFJFHSA-N

Description

Synthesis Analysis

This would examine how the substance is created or synthesized. It could involve a review of the chemical reactions used in its synthesis, the conditions required for these reactions, and any catalysts or reagents used .


Molecular Structure Analysis

This would involve a detailed examination of the substance’s molecular structure, possibly using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

This would involve studying the chemical reactions that the substance undergoes, including its reactivity with other substances and any energy changes associated with these reactions .


Physical And Chemical Properties Analysis

This would involve studying the substance’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Safety And Hazards

This would involve examining any known hazards associated with the substance, such as toxicity, flammability, or environmental impact. It would also involve reviewing safety precautions for handling and storing the substance .

Future Directions

This would involve a discussion of areas for future research, such as potential applications, methods for improving its synthesis, or ways to mitigate its hazards .

properties

IUPAC Name

methyl (2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-23(2,3)20(22(27)28-4)24-21(26)18-15-25(14-16-10-6-5-7-11-16)19-13-9-8-12-17(18)19/h8-9,12-13,15-16,20H,5-7,10-11,14H2,1-4H3,(H,24,26)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJKCVHWIDFUBO-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701009993
Record name MDMB-CHMICA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mdmb-chmica

CAS RN

1971007-95-0
Record name MDMB-CHMICA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MDMB-CHMICA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MDMB-CHMICA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6JI7EA6EJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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